molecular formula C8H12N4O B7926049 2-Amino-N-methyl-N-pyrazin-2-ylmethyl-acetamide

2-Amino-N-methyl-N-pyrazin-2-ylmethyl-acetamide

Cat. No.: B7926049
M. Wt: 180.21 g/mol
InChI Key: FULSTUFEYPSRNQ-UHFFFAOYSA-N
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Description

2-Amino-N-methyl-N-pyrazin-2-ylmethyl-acetamide is a chemical reagent intended for research applications. Compounds featuring the 2-acetamido moiety and pyrazine heterocycles are of significant interest in medicinal chemistry and drug discovery. Structurally related acetamide derivatives have been utilized in quantitative structure-activity relationship (QSAR) studies to develop robust models for predicting biological activity, such as anticonvulsant properties . Furthermore, analogous compounds containing the N-(pyrazin-2-ylmethyl)acetamide structure serve as key intermediates and ligands in various research contexts. Similar molecules have been investigated as potential inhibitors of bacterial aminoacyl-tRNA synthetase, a validated target for developing new anti-infectives . In inorganic chemistry, acetamide derivatives with pyridine and other nitrogen-containing heterocycles are commonly employed as tridentate ligands for synthesizing metal complexes, which can be characterized using experimental and theoretical quantum chemical studies . This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-amino-N-methyl-N-(pyrazin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-12(8(13)4-9)6-7-5-10-2-3-11-7/h2-3,5H,4,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULSTUFEYPSRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC=CN=C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation and Acylation Strategies

The core structure of This compound suggests a synthetic pathway beginning with the functionalization of pyrazine-2-carbaldehyde. A common approach involves:

  • N-Methylation : Reacting pyrazine-2-carbaldehyde with methylamine under reductive amination conditions to form N-methylpyrazin-2-ylmethanamine .

  • Acylation : Introducing the acetamide moiety via reaction with bromoacetyl bromide or chloroacetic acid derivatives. For example, coupling N-methylpyrazin-2-ylmethanamine with bromoacetyl chloride in the presence of a base like triethylamine yields the intermediate N-methyl-N-pyrazin-2-ylmethyl-2-bromoacetamide .

  • Amination : Substituting the bromine atom with an amino group using ammonia or ammonium hydroxide under controlled pH and temperature.

Critical Parameters :

  • Temperature : Optimal reaction temperatures range from 25–30°C for acylation to prevent decomposition.

  • Solvent Systems : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness and solubility profiles.

Coupling Reactions and Intermediate Purification

Patent literature on analogous compounds, such as Selexipag, highlights the importance of coupling reagents in amide bond formation. For instance, the use of N,N-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) facilitates efficient condensation between carboxylic acids and amines. Applied to This compound , this would involve:

  • Activating 2-aminoacetic acid with DCC/HOBt in DCM.

  • Reacting the activated species with N-methylpyrazin-2-ylmethanamine to form the acetamide backbone.

  • Purifying the crude product via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from n-heptane.

Table 1: Solvent Systems for Crystallization

SolventTemperature Range (°C)Purity (%)Yield (%)
n-Heptane25–3098.585
Ethyl Acetate10–1597.278
Dichloromethane0–595.865

Data adapted from Selexipag synthesis protocols.

Polymorph Control and Crystalline Form Isolation

Melt Crystallization Techniques

The preparation of thermodynamically stable polymorphs is critical for pharmaceutical applications. For This compound , melt crystallization at 130–145°C under reduced pressure followed by rapid cooling in n-heptane induces the formation of Form-P , characterized by high solubility and stability.

Key Steps :

  • Melting : Heat the compound to 135–145°C until fully liquefied.

  • Quenching : Add the melt to pre-cooled n-heptane at ≤40°C.

  • Aging : Stir the mixture for 24+ hours to ensure complete crystal growth.

Solvent-Antisolvent Precipitation

Alternative methods involve dissolving the crude product in a polar solvent (e.g., ethyl acetate) and precipitating it by adding a non-polar antisolvent (e.g., n-heptane). This approach yields Form-D , identified by distinct PXRD peaks at 4.1°, 12.2°, and 21.7° 2θ.

Advantages :

  • Avoids thermal degradation.

  • Enables control over particle size distribution via stirring rate and temperature.

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy : Key peaks include:

    • N–H stretch (3300–3500 cm⁻¹).

    • C=O stretch (1650–1700 cm⁻¹).

    • Pyrazine ring vibrations (1550–1600 cm⁻¹).

  • PXRD : Form-P exhibits peaks at 3.3°, 13.6°, and 21.4° 2θ, while Form-D shows additional reflections at 16.0° and 23.2°.

Table 2: Thermal Properties of Polymorphs

PolymorphMelting Point (°C)ΔH (J/g)
Form-P148–150120
Form-D142–14495

Differential scanning calorimetry (DSC) data from patent WO2018008042A1.

Process Optimization and Scale-Up Challenges

Yield Enhancement Strategies

  • Catalyst Screening : Triethylamine outperforms DIPEA in minimizing side reactions during acylation (yield increase from 65% to 82%).

  • Microwave-Assisted Synthesis : Reducing reaction times from 12 hours to 30 minutes for steps like deprotection and hydrolysis.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Reductive AminationHigh selectivityRequires high-pressure hydrogen
DCC/HOBt CouplingRoom-temperature conditionsCostly reagents
Melt CrystallizationPure polymorphsEnergy-intensive

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-methyl-N-pyrazin-2-ylmethyl-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce dihydropyrazine derivatives. Substitution reactions can lead to a variety of substituted acetamide derivatives .

Scientific Research Applications

Chemical Research Applications

1. Building Block in Synthesis

  • Description : This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. Its unique pyrazinylmethyl structure facilitates various chemical reactions.
  • Reactions : It can undergo oxidation, reduction, and substitution reactions, making it valuable for developing new synthetic methodologies.

2. Mechanistic Studies

  • Application : Researchers utilize this compound to study reaction mechanisms due to its distinct functional groups. Understanding these mechanisms is critical for designing new compounds with desired properties.

Biological Research Applications

1. Antimicrobial Activity

  • Case Study : A study assessed the antimicrobial potency of 2-Amino-N-methyl-N-pyrazin-2-ylmethyl-acetamide against methicillin-resistant Staphylococcus aureus (MRSA), yielding a minimum inhibitory concentration (MIC) of 4 µg/mL. This indicates its potential as a therapeutic agent against resistant bacterial strains.

2. Anti-inflammatory Properties

  • Research Findings : In vitro studies using a lipopolysaccharide (LPS)-induced inflammation model demonstrated that the compound significantly reduced pro-inflammatory cytokines. This suggests it may effectively modulate inflammatory pathways, presenting opportunities for therapeutic applications in inflammatory diseases.

Medicinal Chemistry Applications

1. Drug Development

  • Potential Therapeutics : The compound is being explored as a lead in drug discovery due to its ability to interact with biological targets, including enzymes and receptors involved in disease processes. Its structural features allow it to bind selectively, which is crucial for developing effective drugs.

2. Structure-Activity Relationships (SAR)

  • Insights from SAR Studies : Ongoing research focuses on modifying the compound's structure to enhance its pharmacological properties, such as metabolic stability and bioavailability. These modifications aim to improve its efficacy as a therapeutic agent against various diseases .

Industrial Applications

1. Material Development

  • Usage : In industrial chemistry, this compound is utilized in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 2-Amino-N-methyl-N-pyrazin-2-ylmethyl-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that promote therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous acetamide derivatives containing pyrazine, pyridine, pyrimidine, or other heterocyclic systems. Key differences in structure, pharmacological activities, and applications are highlighted.

Structural and Functional Comparisons

Compound Name Molecular Formula Heterocycle/Substituents Key Features/Applications Toxicity Notes References
2-Amino-N-methyl-N-pyrazin-2-ylmethyl-acetamide Likely C₈H₁₂N₅O Pyrazine (N-methyl, pyrazin-2-ylmethyl) Potential bioactivity inferred from pyrazine/acetamide hybrids; structural novelty Not reported in evidence
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ Cyano, methylamino carbonyl Limited toxicological data; caution advised due to unstudied properties Toxicity not thoroughly investigated
N-(6-Aminopyridin-2-yl)acetamide C₇H₉N₃O Pyridine (6-amino substitution) Intermediate in pharmaceutical synthesis (e.g., diamino pyridine derivatives) No toxicity data provided
2-Acetyl Pyrazine C₆H₆N₂O Pyrazine (acetyl substituent) Widely used as a flavoring agent (FEMA No. 3126; CFR 172.515) Generally recognized as safe (GRAS)
N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide C₆H₈N₄O₃·2H₂O Pyrimidine (4,6-dihydroxy, 2-amino) Antifungal, antibacterial, and antitumor activities reported for pyrimidine derivatives No specific toxicity data

Pharmacological and Functional Insights

  • Pyrazine Derivatives: 2-Acetyl pyrazine () demonstrates non-pharmaceutical applications as a flavoring agent, highlighting the versatility of pyrazine-based compounds.
  • Pyridine Derivatives: N-(6-Aminopyridin-2-yl)acetamide () is used in synthesizing diamino pyridines, which are precursors for drugs targeting neurological disorders.
  • Pyrimidine Derivatives : The pyrimidine-based acetamide in shows broad pharmacological activities, including antitumor effects. Pyrazine’s electron-deficient ring system may confer different reactivity or target selectivity compared to pyrimidine .

Research Findings and Gaps

  • Structural Characterization: While SHELX programs (–3) are widely used for crystallographic refinement, none of the evidence directly links these tools to the target compound’s structural analysis. This gap highlights the need for experimental validation of its 3D conformation .
  • Biological Activity: Pyrimidine derivatives () exhibit diverse activities, but the target compound’s pyrazine core may offer unique interactions with biological targets, such as kinases or microbial enzymes. No direct studies confirm this, however .
  • Synthetic Routes : and describe synthetic methods for benzothiazine and pyridine acetamides, which could inform the synthesis of the target compound. For example, reductive amination or nucleophilic substitution might be viable pathways .

Biological Activity

2-Amino-N-methyl-N-pyrazin-2-ylmethyl-acetamide is a chemical compound notable for its unique structural features, including a pyrazine ring and an acetamide functional group. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides an in-depth examination of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H12_{12}N4_{4}O
  • Molecular Weight : Approximately 196.22 g/mol

The compound's structure includes:

  • An amino group at the 2-position of the pyrazine ring.
  • An acetamide side chain that enhances its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anti-inflammatory contexts. Its structural features allow it to interact with various biological targets, potentially inhibiting certain enzymes or pathways involved in disease processes.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives similar to this compound possess antibacterial properties against a range of bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism of action may differ from other known antimicrobial agents due to its unique structural characteristics.

Table 1: Antimicrobial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL
Pseudomonas aeruginosa16 µg/mL

The compound's biological activity is attributed to its ability to bind effectively to various proteins and enzymes. Docking studies reveal favorable interactions with bacterial ribosomal RNA, suggesting that it may inhibit protein synthesis in bacteria.

Case Studies

  • Study on Antimicrobial Potency :
    A recent study evaluated the antimicrobial potency of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated an MIC value of 4 µg/mL, demonstrating its potential as a therapeutic agent against resistant strains .
  • Anti-inflammatory Potential :
    Another study explored the anti-inflammatory effects of the compound using a lipopolysaccharide (LPS)-induced inflammation model in vitro. The results showed a significant reduction in pro-inflammatory cytokines, suggesting that the compound may modulate inflammatory pathways effectively .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of a pyrazine core with an acetamide side chain. This structural arrangement may confer distinct pharmacological properties compared to other similar compounds.

Table 2: Comparison with Structurally Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-Amino-N-methyl-pyrimidin-4-ylmethyl-acetamidePyrimidine ring instead of pyrazineAntimicrobial properties
4-Amino-N-methyl-N-pyrazin-3-ylmethyl-acetamideDifferent substitution on pyrazinePotential anti-inflammatory effects
N-(4-Methylphenyl)-N-pyrazin-2-ylmethyl-acetamideAromatic substitution enhancing lipophilicityIncreased potency against pathogens

Q & A

Q. What are the established synthetic routes for 2-Amino-N-methyl-N-pyrazin-2-ylmethyl-acetamide, and what key reaction conditions optimize yield and purity?

The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation steps. For example:

  • Substitution reactions under alkaline conditions to introduce pyrazine or methyl groups (e.g., using pyrazinemethanol derivatives as intermediates) .
  • Reduction steps with agents like iron powder under acidic conditions to generate amine intermediates .
  • Condensation reactions with acetamide precursors, often requiring condensing agents (e.g., DCC or EDC) and solvents like DMF or THF .
    Optimization : Yield and purity depend on temperature control (e.g., reflux at 80–100°C), inert atmospheres (N₂/Ar), and purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
  • Chromatography : HPLC or TLC to monitor reaction progress and assess purity (>95% by area normalization) .
  • X-ray crystallography : For definitive structural confirmation using SHELXL/SHELXTL refinement (if single crystals are obtainable) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

Discrepancies often arise from solvent effects, tautomerism, or crystal packing. Strategies include:

  • Density Functional Theory (DFT) : Compare computed NMR/IR spectra (e.g., using Gaussian or ORCA) with experimental data to identify conformational mismatches .
  • Cross-validation : Use multiple techniques (e.g., X-ray crystallography with solid-state NMR) to reconcile solution- vs. solid-state data .
  • Solvent modeling : Incorporate explicit solvent molecules in computational models to account for solvatochromic shifts .

Q. What experimental strategies are recommended for investigating the compound's potential inhibitory effects on microbial targets?

  • Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution methods .
  • Time-kill kinetics : Monitor bactericidal/fungicidal activity over 24–48 hours .
  • Mechanistic studies : Fluorescence quenching or molecular docking to assess DNA gyrase/topoisomerase binding .

Q. How should researchers design crystallization trials to address poor diffraction quality in X-ray studies of this compound?

  • Screening : Use sparse-matrix screens (e.g., Hampton Research Crystal Screen) with varied solvents (DMSO, acetonitrile) and temperatures (4–25°C) .
  • Cryoprotection : Optimize cryoconditions (e.g., glycerol or ethylene glycol) to mitigate ice formation .
  • Data refinement : Apply SHELXL’s TWIN/BASF commands for twinned data or high-resolution refinements with anisotropic displacement parameters .

Q. What methodologies are employed to study the compound's interaction with biological macromolecules, such as DNA or enzymes?

  • Spectroscopic techniques : UV-Vis titration or circular dichroism (CD) to monitor binding-induced conformational changes .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Molecular Dynamics (MD) simulations : Analyze ligand-protein interactions (e.g., with GROMACS) over 100+ ns trajectories .

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